6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of bromine and iodine substituents on the imidazo[1,2-a]pyrimidine core structure. The imidazo[1,2-a]pyrimidine scaffold is known for its wide range of applications in medicinal chemistry due to its biological activity and potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-aminopyrimidine with 4-iodobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions include substituted imidazo[1,2-a]pyrimidines, dehalogenated derivatives, and biaryl or alkyne derivatives .
Scientific Research Applications
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound is explored for its potential use in organic electronics and photonics due to its unique electronic properties
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, modulate receptor signaling, or interfere with DNA replication and transcription. The exact pathways and molecular targets depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but lacks the pyrimidine ring.
Imidazo[1,2-a]pyrimidine: Similar core structure but different substituents.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Contains an additional benzene ring fused to the imidazo[1,2-a]pyrimidine core .
Uniqueness
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of both bromine and iodine substituents, which confer distinct electronic and steric properties. These substituents enhance the compound’s reactivity and potential for functionalization, making it a valuable scaffold for drug development and material science applications .
Biological Activity
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine is a compound belonging to the imidazo[1,2-a]pyrimidine class, which has garnered attention due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include halogenation and coupling reactions. The specific synthetic routes can vary, but they often utilize palladium-catalyzed cross-coupling methods to introduce the halogen substituents onto the imidazo[1,2-a]pyrimidine scaffold .
Biological Activity
The biological activities of this compound have been investigated in several studies, focusing on its potential as an anti-inflammatory agent and its activity against various cancer cell lines.
Anti-inflammatory Activity
Research has shown that imidazo[1,2-a]pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have been tested for their effects on leukocyte functions and inflammatory responses in vitro. These studies indicate that such compounds can inhibit inflammatory mediators and reduce edema in animal models .
Anticancer Activity
Compounds within this class have also been explored for their anticancer properties. For example, studies have demonstrated that certain imidazo[1,2-a]pyrimidines can inhibit key enzymes involved in cancer progression, such as lipoprotein-associated phospholipase A2 (Lp-PLA2), which is associated with inflammation-related cancers . The structure-activity relationship (SAR) analyses have identified specific modifications that enhance potency against cancer cell lines like HCT116 and HepG2 .
Case Studies
Case Study 1: Anti-inflammatory Effects
A study conducted by Zhou et al. investigated various imidazo[1,2-a]pyrimidine derivatives for their anti-inflammatory effects using a zymosan-induced air pouch model in mice. The results indicated a dose-dependent reduction in inflammatory markers, suggesting the potential of these compounds as therapeutic agents in treating inflammatory diseases .
Case Study 2: Cancer Cell Line Inhibition
In another study focusing on the anticancer activity of imidazo[1,2-a]pyrimidines, several derivatives were tested against HCT116 and HepG2 cell lines. The results showed that certain compounds displayed IC50 values in the micromolar range, indicating significant cytotoxicity. Notably, structural modifications led to enhanced inhibitory effects on cell proliferation .
Table 1: Summary of Biological Activities
Properties
CAS No. |
944581-08-2 |
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Molecular Formula |
C12H7BrIN3 |
Molecular Weight |
400.01 g/mol |
IUPAC Name |
6-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H7BrIN3/c13-9-5-15-12-16-11(7-17(12)6-9)8-1-3-10(14)4-2-8/h1-7H |
InChI Key |
NMOKELLWKLXNET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=NC3=N2)Br)I |
Origin of Product |
United States |
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